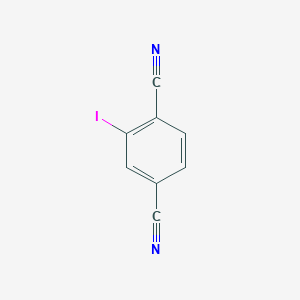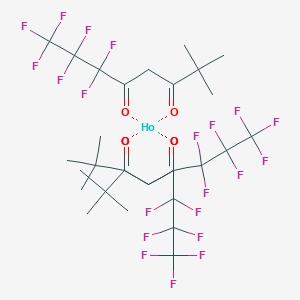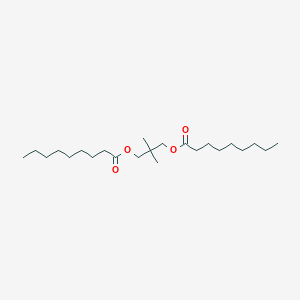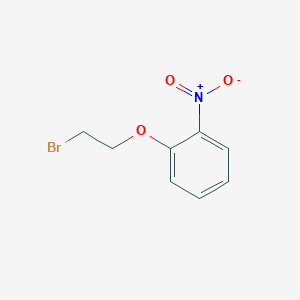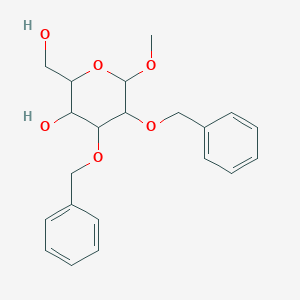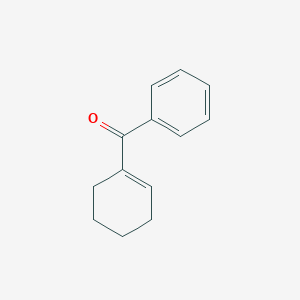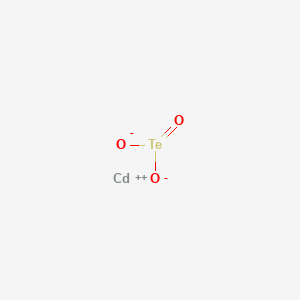
テルル化カドミウム
説明
Cadmium tellurite is a useful research compound. Its molecular formula is CdO3Te and its molecular weight is 288 g/mol. The purity is usually 95%.
The exact mass of the compound Cadmium tellurite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cadmium tellurite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium tellurite including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
量子ドット
テルル化カドミウム (CdTe) は、量子ドット (QD) の作成に使用されます。 これらの QD は、オプトエレクトロニクスおよび生物学的ナノアプリケーションの可能性のために、広く再検討されてきました . コロイド QD のユニークな利点は、エネルギーバンドギャップ、半値全幅が小さい狭い発光、紫外線から赤外線領域までの広いスペクトル光応答、および溶液処理との互換性など、サイズ依存的な物理的および光学的特性です .
エレクトロルミネッセンスデバイス
CdTe QD は、エレクトロルミネッセンス量子ドットハイブリッドジャンクションデバイスの製造に使用されます . これらのデバイスは、350〜700 nm の範囲をカバーする幅広い発光帯を示し、白色光の生成に効果的です .
発光ダイオード (LED)
CdTe QD は、LED 分野で使用されています . 再結合プロセスと I-V 特性は、使用される少数の電圧と比較して良好な出力電流を生み出し、光を生成するための良好な結果をもたらします .
バイオイメージング
CdTe QD は、単一の励起波長によって励起されると、可視範囲内で調整可能なフォトルミネッセンスを示すため、作業および生体医学的アプリケーションで大幅に使用されてきました .
太陽電池
テルル化カドミウムは、太陽電池の製造に使用されます . CdTe ソーラーパネルは、現在、性能とコストの点で多結晶シリコンと同等です . Si と比べて大幅に炭素排出量が少なく、歴史的に製造コストが安く、米国の 世界市場における競争力
作用機序
Target of Action
Cadmium tellurite (CdTeO3) is a tellurite salt of cadmium . It is primarily used as a semiconductor . The primary targets of cadmium tellurite are the light-absorbing components of photovoltaic cells, where it plays a critical role .
Mode of Action
Cadmium tellurite interacts with its targets by absorbing light. In photovoltaic cells, a thin layer of CdTe absorbs light, which excites charged particles called electrons . When the electrons move, they create an electric current . This interaction results in the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by cadmium tellurite are primarily related to energy production. The absorption of light by CdTe in photovoltaic cells leads to the generation of an electric current, which can be used to power various devices . .
Pharmacokinetics
As a semiconductor, it is primarily used in industrial applications rather than biological systems . It is known that cadmium tellurite is insoluble in water , which could impact its bioavailability if it were to enter biological systems.
Result of Action
The primary result of cadmium tellurite’s action is the generation of electric current when light is absorbed by the CdTe layer in photovoltaic cells . This allows for the conversion of light energy into usable electrical energy
Action Environment
The action of cadmium tellurite is influenced by environmental factors such as light availability and temperature. Its efficacy as a semiconductor in photovoltaic cells is dependent on the presence of light, which it absorbs to generate an electric current . Additionally, it can crystallize in the cubic crystal system and hexagonal crystal system at temperatures above 540 °C , which could potentially influence its stability and action.
将来の方向性
Cadmium telluride is the most commercially successful thin-film photovoltaic technology. Development of CdTe as a solar cell material dates back to the early 1980s when ∼10% efficient devices were demonstrated . The future annual installation estimates as high as 250 GW by the year 2050 . The Biden administration has held up First Solar as a model for domestic manufacturing .
生化学分析
Biochemical Properties
Cadmium tellurite interacts with various biomolecules. For instance, it has been found to interact with proteins and enzymes in biological systems .
Cellular Effects
Cadmium tellurite has been found to have effects on various types of cells and cellular processes . For example, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
At the molecular level, cadmium tellurite exerts its effects through various mechanisms. For instance, it has been found to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cadmium tellurite can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cadmium tellurite can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cadmium tellurite is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
Cadmium tellurite is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
cadmium(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPTXZNGKKTDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935934 | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-44-2 | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


